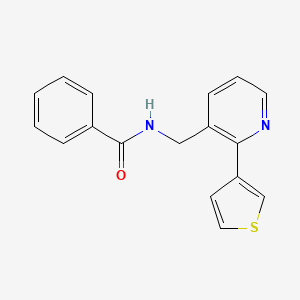

4-氯-N-(4,6-二甲基-1,3-苯并噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

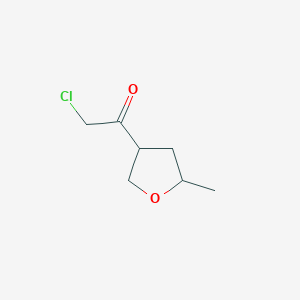

“4-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of thiazole derivatives involves the use of various heteroatoms such as nitrogen, sulfur, and oxygen . The orientation of the thiazole ring towards the target site can be altered by substituents at position-2 and -4 . These substituents may also shield the nucleophilicity of nitrogen .Molecular Structure Analysis

The molecular structure of thiazoles includes sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . The MEP surface plays a significant role in drug–target protein interaction .Chemical Reactions Analysis

Thiazole derivatives have been synthesized with variable substituents as target structures and evaluated for their biological activities . For instance, compounds with para-substituted electron-withdrawing halogen groups, such as chloro and bromo groups, at the phenyl ring showed better antifungal activity against C. albicans .科学研究应用

合成和结构见解

苯并噻唑衍生物的合成和结构分析,包括与4-氯-N-(4,6-二甲基-1,3-苯并噻唑-2-基)苯甲酰胺密切相关的化合物,一直是科学研究的主题。这些化合物使用各种光谱方法和晶体学进行表征,揭示了它们分子结构和相互作用的见解。例如,Ćaleta 等人。(2008) 报告了两种新型苯并噻唑的合成,详细介绍了它们的晶体结构以及它们如何通过分子间氢键和 π-π 堆叠相互作用形成连接成三维网络的离散二聚体 (Ćaleta、Cinčić、Karminski-Zamola 和 Kaitner,2008)。

抗菌活性

苯并噻唑衍生物已被评估其抗菌特性,对各种微生物表现出显着的活性。例如,Obasi 等人。(2017) 合成了 N-(苯并噻唑-2-基)-4-氯苯磺酰胺及其金属配合物,发现它们对筛选的微生物比环丙沙星和庆大霉素等常见抗生素更具活性 (Obasi、Oruma、Al-Swaidan、Ramasami、Ezeorah 和 Ochonogor,2017)。

缓蚀

苯并噻唑衍生物也已被探索作为酸性环境中金属的缓蚀剂。胡等人。(2016) 合成了苯并噻唑衍生物,以研究它们对 1 M HCl 溶液中钢的缓蚀抑制作用。他们的研究表明,与之前报道的苯并噻唑家族缓蚀剂相比,这些缓蚀剂提供了更高的缓蚀效率和额外的钢腐蚀稳定性 (胡、孟、马、朱、俊、超和曹,2016)。

抗结核活性

苯并噻唑衍生物的抗结核潜力的研究已取得了有希望的结果。Nimbalkar 等人。(2018) 报道了使用超声辅助方法合成苯甲酰胺衍生物。这些化合物对结核分枝杆菌表现出有效的体外抗结核活性,其中大多数化合物表现出低于 1 µg/mL 的 IC50 值,表明它们作为抗结核药物发现中的先导化合物的潜力 (Nimbalkar、Seijas、Borkute、Damale、Sangshetti、Sarkar 和 Nikalje,2018)。

电化学和 DFT 研究

苯并噻唑衍生物的电化学性质和密度泛函理论 (DFT) 研究,包括它们在太阳能电池和抗癌剂等各种应用中的使用,一直是研究的重点。Tauchman 等人。(2013) 探讨了二茂铁基取代的 4-喹唑啉酮和相关杂环的合成、分子结构、电化学和 DFT 研究,揭示了定位在二茂铁单元上的氧化还原性质,并且理论几何与实验数据非常匹配 (Tauchman、Hladíková、Uhlík、Císařová 和 Štěpnička,2013)。

未来方向

The future directions in the research of thiazole derivatives involve the design and structure–activity relationship of bioactive molecules . Researchers are working on synthesizing compounds containing the thiazole ring with variable substituents as target structures and evaluating their biological activities .

属性

IUPAC Name |

4-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-9-7-10(2)14-13(8-9)21-16(18-14)19-15(20)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMOAGKODQGILR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

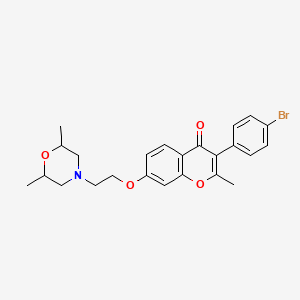

![3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2593522.png)

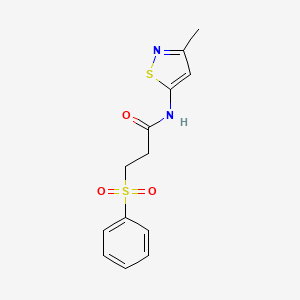

![ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2593525.png)

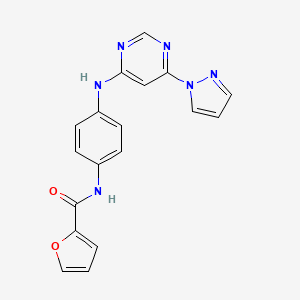

![4-[2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2593527.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone](/img/structure/B2593535.png)

![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2593537.png)

![1-Methylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2593539.png)